

A Researcher's Guide to Assessing Decane Purity via Freezing Point Depression

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Compound of Interest

Compound Name: Decane

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For professionals in research, science, and drug development, establishing the purity of chemical compounds is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a detailed comparison of using freezing point depression to assess the purity of **decane** against other common analytical methods.

The Principle of Freezing Point Depression

Freezing point depression is a colligative property of solutions, meaning it depends on the number of solute particles in a solvent, not on their specific identity. When a pure substance like **decane** contains impurities, these foreign molecules disrupt the crystallization process, requiring a lower temperature for the substance to freeze.^[1] The extent of this temperature decrease is directly proportional to the concentration of the impurities.^{[2][3]}

The change in freezing point (ΔT_f) is described by the following equation:

$$\Delta T_f = i * K_f * m^{[3][4]}$$

Where:

- ΔT_f is the freezing point depression (the difference between the freezing point of the pure solvent and the solution).^[5]
- i is the van 't Hoff factor, which represents the number of particles the solute dissociates into (for non-ionic impurities in **decane**, $i = 1$).^[5]

- K_f is the cryoscopic constant, a value specific to the solvent (**decane**).
- m is the molality of the impurity in the solvent (moles of impurity per kilogram of solvent).^[4]

By measuring the freezing point of a **decane** sample and comparing it to the known freezing point of pure n-**decane**, one can quantify the level of impurities.

Quantitative Data Summary

The following tables provide essential data for assessing **decane** purity and a comparison of analytical methods.

Table 1: Physical Properties of n-**Decane**

Property	Value	Reference
Chemical Formula	C ₁₀ H ₂₂	[6] [7]
Molar Mass	142.286 g·mol ⁻¹	[7]
Freezing Point (Pure)	-29.7 °C (243.5 K)	[6] [7] [8]
Boiling Point	174.1 °C (447.3 K)	[6] [7]

Table 2: Comparison of Purity Assessment Methods

Method	Principle	Advantages	Disadvantages
Freezing Point Depression	Lowering of freezing point due to impurities.[2]	Cost-effective, simple instrumentation, good for quantifying total soluble impurities.	Not suitable for identifying specific impurities, less sensitive to insoluble impurities.
Gas Chromatography (GC)	Separation of volatile components based on their affinity for a stationary phase.[9][10]	High sensitivity and resolution, can identify and quantify individual volatile impurities.	Requires more expensive equipment, sample must be volatile.
High-Performance Liquid Chromatography (HPLC)	Separation of components in a liquid mobile phase.[10]	Versatile for a wide range of compounds, high accuracy and precision.	Higher cost, requires expertise for method development.
Spectroscopy (NMR, IR, MS)	Interaction of molecules with electromagnetic radiation or electron beams to identify structure and composition.[9][10]	Provides structural information about impurities, highly specific.	Expensive instrumentation, complex data analysis.
Differential Scanning Calorimetry (DSC)	Measures the difference in heat flow between a sample and a reference as a function of temperature.[10]	Can determine purity without a standard, provides thermodynamic data.	Can be less accurate for samples with very low purity, requires specialized equipment.

Experimental Protocols

Protocol for Determining Freezing Point Depression of Decane

This protocol outlines the steps to measure the freezing point of a **decane** sample and determine its purity.

Materials:

- High-purity n-**decane** (as a reference standard)
- **Decane** sample of unknown purity
- Digital thermometer with high precision (± 0.1 °C or better)
- Test tubes
- Stirring rod or magnetic stirrer
- Insulated cooling bath (e.g., a beaker with a dry ice/acetone or ice/salt mixture)[[11](#)][[12](#)]
- Data logging software (optional, but recommended for generating cooling curves)

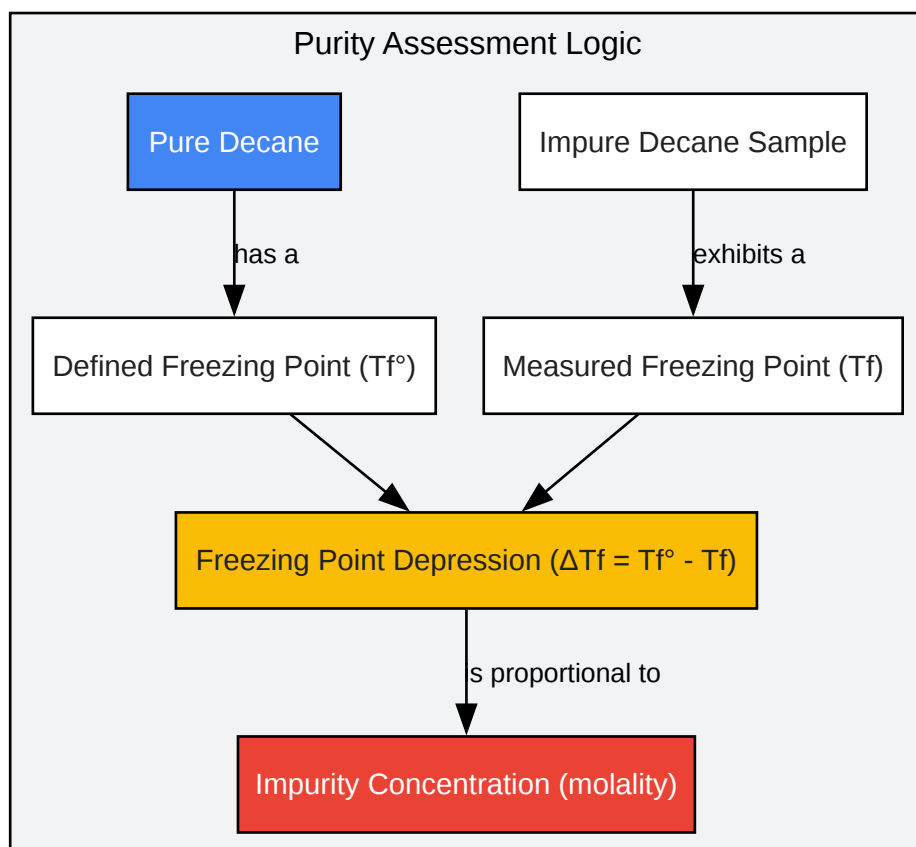
Procedure:

- Calibrate the Thermometer: Ensure the thermometer is accurately calibrated using a known standard.
- Determine the Freezing Point of Pure **Decane**:
 - Place a known volume of pure n-**decane** into a test tube.
 - Insert the thermometer and stirring rod. The thermometer bulb should be fully submerged.
 - Place the test tube assembly into the cooling bath.
 - Begin stirring gently and continuously while recording the temperature at regular intervals (e.g., every 30 seconds).[[12](#)][[13](#)]
 - The temperature will decrease steadily. When freezing begins, the temperature will plateau. This plateau temperature is the freezing point of pure **decane** (T_f°).[[14](#)]

- Plot temperature versus time to create a cooling curve. The flat portion of the curve indicates the freezing point.
- Determine the Freezing Point of the Impure Sample:
 - Thoroughly clean and dry the test tube.
 - Repeat the procedure from step 2 using the **decane** sample of unknown purity.
 - The plateau temperature observed will be the freezing point of the sample (T_f).
- Data Analysis:
 - Calculate the freezing point depression: $\Delta T_f = T_f^\circ - T_f$.
 - Using the freezing point depression equation, the molality (m) of the impurities can be calculated if the cryoscopic constant (K_f) for **decane** is known. This allows for a quantitative assessment of the total soluble impurities.

Visualizations

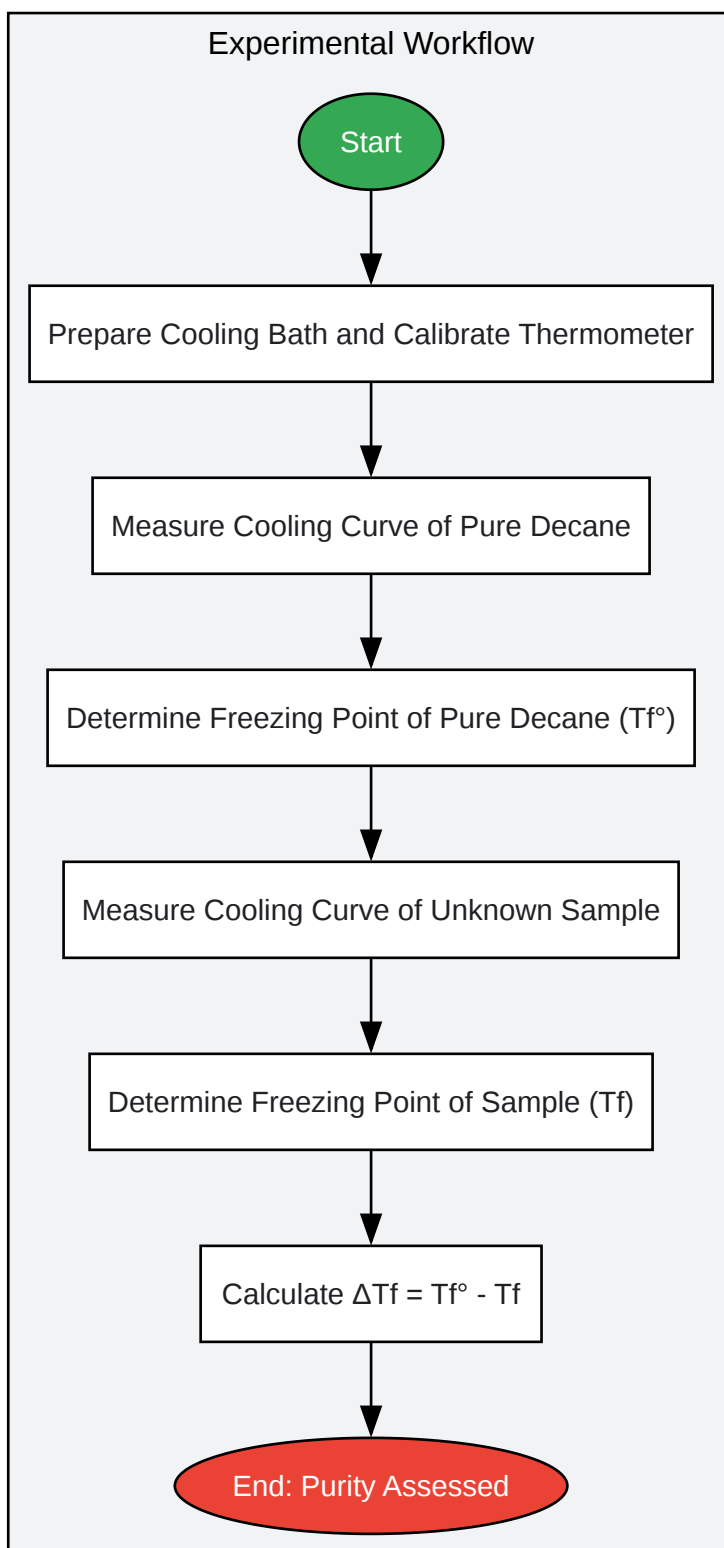
Logical Relationship Diagram



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Caption: Relationship between **decane** purity and freezing point depression.

Experimental Workflow Diagram



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Caption: Workflow for assessing **decane** purity via freezing point depression.

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